molecular formula C4H10ClNO2S B8036257 2-Amino-2-methyl-3-sulfanylpropanoic acid hydrochloride

2-Amino-2-methyl-3-sulfanylpropanoic acid hydrochloride

Cat. No.: B8036257
M. Wt: 171.65 g/mol
InChI Key: MAGCVRLGTQSVGF-UHFFFAOYSA-N
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Description

2-Amino-2-methyl-3-sulfanylpropanoic acid hydrochloride is a chemical compound with the molecular formula C₄H₁₀ClNO₂S It is a derivative of cysteine, an amino acid containing a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-methyl-3-sulfanylpropanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 2-Amino-2-methylpropanoic acid.

    Thiol Group Introduction: The thiol group is introduced through a nucleophilic substitution reaction using a suitable thiolating agent such as hydrogen sulfide or thiourea.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: The thiol group in this compound can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can undergo reduction reactions, particularly at the thiol group, to form thiolates.

    Substitution: The amino and thiol groups can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products:

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Thiolates.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

2-Amino-2-methyl-3-sulfanylpropanoic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in protein structure and function due to its similarity to cysteine.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-2-methyl-3-sulfanylpropanoic acid hydrochloride involves its interaction with biological molecules through its amino and thiol groups. These functional groups allow it to form disulfide bonds and participate in redox reactions, which are crucial in maintaining protein structure and function. The compound can also act as a ligand, binding to metal ions and influencing enzymatic activity.

Comparison with Similar Compounds

    Cysteine: A naturally occurring amino acid with a similar structure but without the methyl group.

    Methionine: Another sulfur-containing amino acid, but with a thioether group instead of a thiol group.

    Homocysteine: Similar to cysteine but with an additional methylene group.

Uniqueness: 2-Amino-2-methyl-3-sulfanylpropanoic acid hydrochloride is unique due to the presence of both a thiol group and a methyl group, which can influence its reactivity and interactions compared to other sulfur-containing amino acids. This makes it a valuable compound for studying the effects of these functional groups in various chemical and biological contexts.

Properties

IUPAC Name

2-amino-2-methyl-3-sulfanylpropanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2S.ClH/c1-4(5,2-8)3(6)7;/h8H,2,5H2,1H3,(H,6,7);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAGCVRLGTQSVGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS)(C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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